molecular formula C18H14Cl4N2O B1215869 Isoconazole CAS No. 27523-40-6

Isoconazole

Cat. No.: B1215869
CAS No.: 27523-40-6
M. Wt: 416.1 g/mol
InChI Key: MPIPASJGOJYODL-UHFFFAOYSA-N
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Description

Isoconazole is an azole antifungal drug primarily used to treat superficial skin and vaginal infections. It is known for its broad-spectrum activity against various fungi, including dermatophytes, yeasts, and molds. This compound is often compared to clotrimazole in terms of effectiveness .

Scientific Research Applications

Isoconazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Isoconazole is an imidazole antifungal that is effective against a wide range of fungi, including dermatophytes, yeasts, and molds . It is primarily used for superficial skin and vaginal infections .

Mode of Action

This compound’s mechanism of action is based on the inhibition of the synthesis of ergosterol , an important component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane structure, causing increased membrane permeability and leakage of essential cellular components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its disruption leads to cell death .

Pharmacokinetics

This compound is usually applied topically to affected skin sites, nails, or hair . It is rapidly absorbed through the skin and reaches therapeutic concentrations in affected tissues . This compound is metabolized by the liver and excreted mainly in the urine .

Result of Action

The result of this compound’s action is the disruption of the fungal cell membrane, leading to cell death . This is due to the inhibition of ergosterol synthesis, which causes increased membrane permeability and leakage of essential cellular components .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption and efficacy of the drug . Additionally, the presence of other microbial species can also influence the drug’s action . It’s important to note that these factors can vary greatly among individuals and environments, thus influencing the overall effectiveness of this compound .

Future Directions

Isoconazole has been effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with this compound treatment, combined with favourable safety and tolerability, results in higher patient satisfaction, and therefore, can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .

Biochemical Analysis

Biochemical Properties

Isoconazole plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. This compound interacts with the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . This interaction is critical for its antifungal activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of ergosterol synthesis, which is vital for maintaining cell membrane integrity . This disruption leads to increased membrane permeability and ultimately cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity. This inhibition prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . The lack of ergosterol results in increased membrane permeability, leakage of cellular contents, and cell death. This compound’s antifungal activity is primarily due to this disruption of the fungal cell membrane.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, maintaining its antifungal activity . Prolonged exposure may lead to resistance in some fungal strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver damage and allergic reactions have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of this compound from the body. The enzymes involved in these pathways include cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. This compound’s distribution is critical for its therapeutic efficacy, as it needs to reach the site of infection to exert its antifungal effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the fungal cell membrane, where it exerts its antifungal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for its function, as it needs to interact with the enzyme lanosterol 14α-demethylase to inhibit ergosterol synthesis.

Preparation Methods

The preparation of isoconazole involves several synthetic steps:

    Catalysis of Trichloroacetophenone: The raw material trichloroacetophenone is catalyzed using a reduction catalyst to obtain 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

    N-Alkylation Reaction: This intermediate undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.

    Etherification: The intermediate is then etherified with 2,6-dichlorobenzyl chloride.

    Acidization: The product is acidized using nitric acid to form this compound nitrate.

    Recrystallization and Purification: The crude this compound nitrate is recrystallized and purified to obtain the final product.

Chemical Reactions Analysis

Isoconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: this compound can undergo substitution reactions, particularly involving the imidazole ring and the chlorinated aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Isoconazole is similar to other azole antifungal drugs, such as:

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24168-96-5 (nitrate)
Record name Isoconazole [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7045447
Record name Isoconazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27523-40-6
Record name Isoconazole
Source CAS Common Chemistry
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Record name Isoconazole [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoconazole
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URL https://www.drugbank.ca/drugs/DB08943
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Record name Isoconazole
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Record name Isoconazole
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Record name ISOCONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does isoconazole nitrate exert its antifungal activity?

A: this compound nitrate primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity. [, , ] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. []

Q2: What is the evidence for this compound nitrate's effectiveness against bacterial superinfections in dermatomycoses?

A: Studies have shown that this compound nitrate exhibits a broad bacteriostatic and bactericidal action, even against methicillin-resistant Staphylococcus aureus (MRSA). [] This dual antifungal and antibacterial activity makes it particularly beneficial in treating dermatomycoses complicated by bacterial superinfections. [, , , ]

Q3: How does the combination of this compound nitrate with a corticosteroid, like diflucortolone valerate, enhance treatment outcomes in inflammatory dermatomycoses?

A: Combining this compound nitrate with diflucortolone valerate offers a two-pronged approach. While this compound nitrate targets the fungal infection, diflucortolone valerate provides rapid relief from inflammation, erythema, and pruritus often associated with these conditions. [, , , ] This synergistic effect not only improves patient comfort and compliance but also potentially reduces the risk of complications like bacterial superinfection due to scratching. [, , ]

Q4: Are there studies comparing the efficacy of this compound nitrate to other antifungal agents?

A: Yes, several studies have compared the efficacy of this compound nitrate with other antifungals. One study found this compound nitrate 1% cream to be as effective and safe as miconazole nitrate 2% cream in treating tinea pedis and tinea corporis/cruris. [] Another study showed comparable efficacy between this compound nitrate and clotrimazole for single-dose treatment of vaginal candidiasis. []

Q5: What is the molecular formula and weight of this compound nitrate?

A: The molecular formula of this compound nitrate is C18H14Cl4N2O•HNO3, and its molecular weight is 479.14 g/mol. [, ]

Q6: What spectroscopic techniques have been employed to characterize this compound nitrate?

A: Researchers have used various spectroscopic methods to analyze this compound nitrate, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide valuable information about the compound's functional groups, electronic transitions, and proton environments. []

Q7: How does the structure of this compound nitrate contribute to its antifungal activity?

A: The presence of a halogenated aromatic ring and an imidazole ring in the structure of this compound nitrate are crucial for its antifungal activity. [, ] The imidazole ring interacts with the heme iron in the active site of fungal cytochrome P450 enzymes, particularly CYP51, leading to the inhibition of ergosterol biosynthesis. []

Q8: What formulation strategies have been explored to enhance the bioavailability of this compound nitrate?

A: Researchers have investigated various formulations, including creams, solutions, sprays, and nanoemulsions, to improve the delivery and bioavailability of this compound nitrate. [, , ] Nanoemulsions, in particular, hold promise due to their ability to increase drug penetration through the skin barrier, thereby enhancing efficacy. []

Q9: What is known about the pharmacokinetics of this compound nitrate after topical application?

A: Studies have shown that this compound nitrate, applied topically, achieves high concentrations in the stratum corneum and persists for extended periods, even after treatment cessation. [, ] This persistence contributes to its long-lasting protective effect against reinfection. []

Q10: What is the safety profile of this compound nitrate?

A: this compound nitrate is generally well-tolerated, with minimal systemic absorption after topical application. [] Local side effects, such as irritation, itching, or erythema, are infrequent and typically mild. [, ]

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